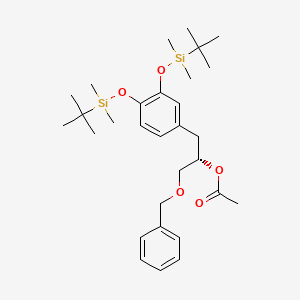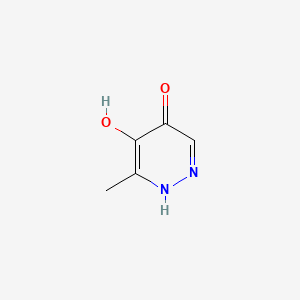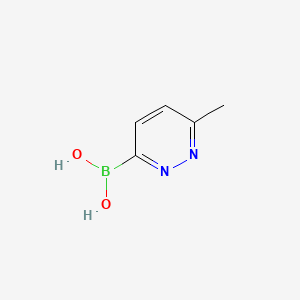
(6-Methylpyridazin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Methylpyridazin-3-yl)boronic acid” is a chemical compound with the empirical formula C6H8BNO2 . It has a molecular weight of 136.94 .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “(6-Methylpyridazin-3-yl)boronic acid”, can be achieved through several methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .Chemical Reactions Analysis
Boronic acids, including “(6-Methylpyridazin-3-yl)boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
Synthesis and Cross-Coupling Reactions
(6-Methylpyridazin-3-yl)boronic acid and its derivatives have been extensively researched for their utility in organic synthesis, particularly in cross-coupling reactions. Studies highlight the synthesis of novel pyridinylboronic acids and esters, which are pivotal in regioselective halogen-metal exchange reactions and subsequent quenching with triisopropylborate. These compounds demonstrate significant stability and reactivity in Pd-catalyzed coupling with aryl halides, enabling the creation of diverse pyridine libraries (Bouillon et al., 2003). Additionally, the development of novel heterocyclic boron derivatives, such as (6-bromopyridin-3-yl)boronic ester and acid, has been explored for their unique structural and stability properties, further supporting their application in combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).
Radioligand Synthesis
The compound has found applications in the synthesis of radioligands for positron emission tomography (PET) imaging. For instance, MK-1064, a radioligand for imaging orexin-2 receptor, was synthesized utilizing (6-Methylpyridazin-3-yl)boronic acid. This showcases the compound's role in developing novel diagnostic tools for neurological conditions (Gao et al., 2016).
Ligand Development for Metal Complexes
Research into novel pyridazine-based scorpionate ligands highlights the synthesis of cobalt and nickel boratrane compounds. (6-Methylpyridazin-3-yl)boronic acid derivatives are instrumental in forming these complexes, which exhibit unique structural and magnetic properties, demonstrating potential for diverse applications in catalysis and material science (Nuss et al., 2011).
Boronic Acid Catalysis
The versatility of boronic acids, including (6-Methylpyridazin-3-yl)boronic acid derivatives, extends to catalysis. These compounds are used in highly enantioselective aza-Michael additions, showcasing their utility in synthesizing densely functionalized cyclohexanes. This research underlines the critical role of boronic acids in advancing organic synthesis techniques (Hashimoto et al., 2015).
Safety And Hazards
Boronic acids, including “(6-Methylpyridazin-3-yl)boronic acid”, may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
(6-methylpyridazin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGBKYMFKRUGAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN=C(C=C1)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyridazin-3-yl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

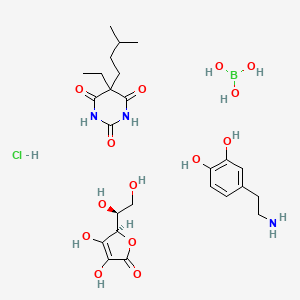
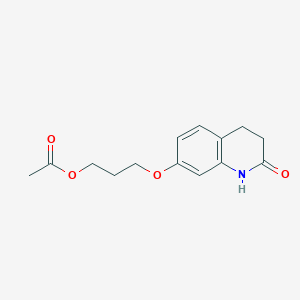
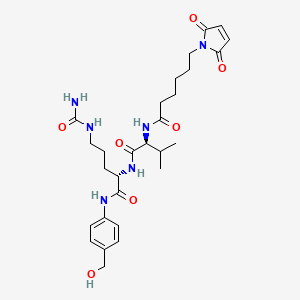
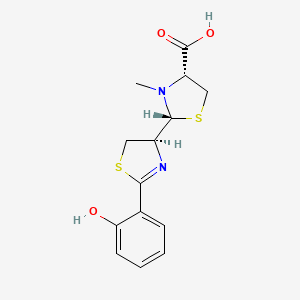
![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)

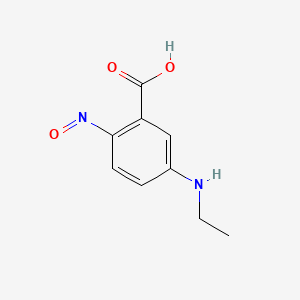
![Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B569939.png)
![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)
